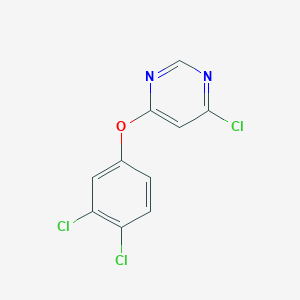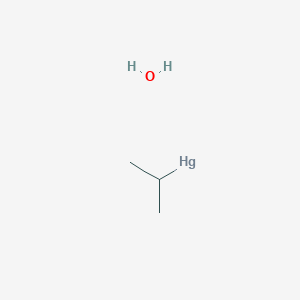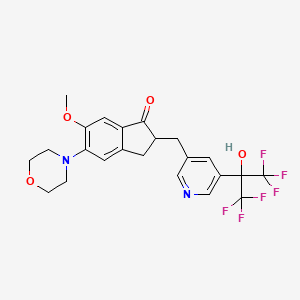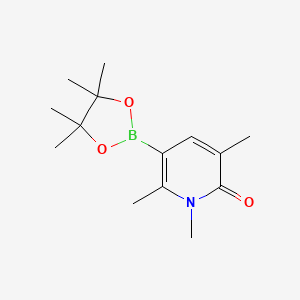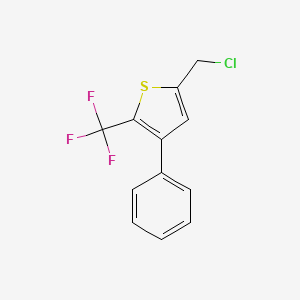
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with chloromethyl, phenyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be achieved through various methods. One common approach involves the functionalization of the thiophene ring. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions using readily available starting materials and efficient catalysts. For example, the direct fluorination of thiophene with molecular fluorine or the use of electrophilic fluorinating agents like SF₃⁺ can be employed to introduce trifluoromethyl groups . The chloromethylation and phenylation steps can be carried out using chloromethylating agents and aryl halides, respectively, under appropriate conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thiophenes, while coupling reactions can produce biaryl or polyaryl compounds .
Scientific Research Applications
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene has several scientific research applications:
Organic Electronics: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Materials Science: Thiophene-based materials are explored for their use in corrosion inhibitors, conductive polymers, and photochromic compounds.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoromethyl)thiophene: This compound features two trifluoromethyl groups and is known for its use in organic electronics and materials science.
3-Phenylthiophene: Lacking the chloromethyl and trifluoromethyl groups, this compound is simpler but still finds applications in organic synthesis and materials.
Uniqueness
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capability, while the chloromethyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C12H8ClF3S |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
5-(chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C12H8ClF3S/c13-7-9-6-10(8-4-2-1-3-5-8)11(17-9)12(14,15)16/h1-6H,7H2 |
InChI Key |
YZXJXLWFXUMNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


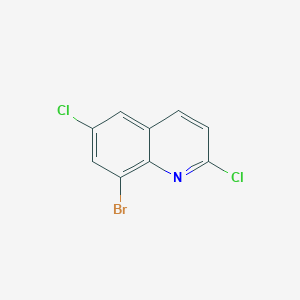
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

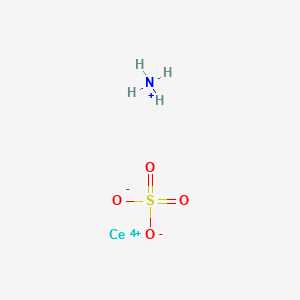
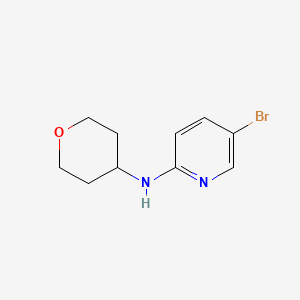
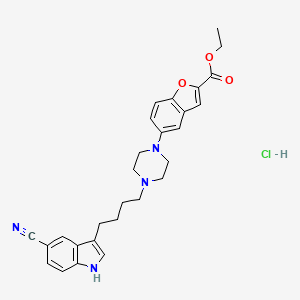
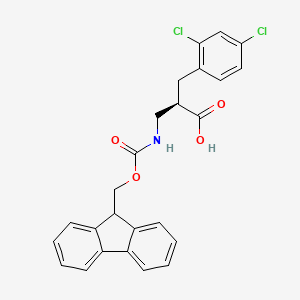
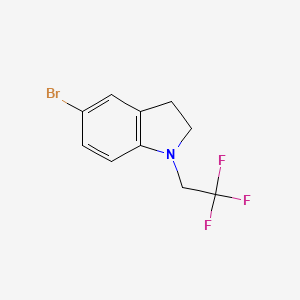
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)

